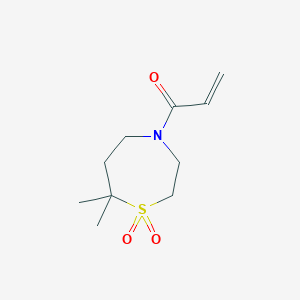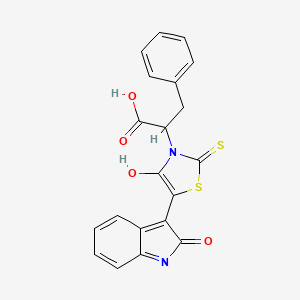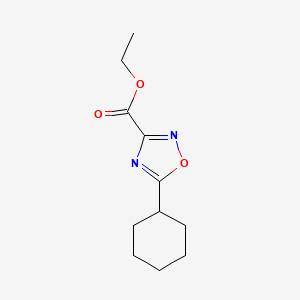
(2-Phenylmorpholino)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for “(2-Phenylmorpholino)(thiophen-2-yl)methanone” is not found, related compounds have been synthesized using various methods. For instance, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . This method was demonstrated by the synthesis of 2-substituted benzo[b]thiophenes .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of novel compounds related to (2-Phenylmorpholino)(thiophen-2-yl)methanone involves their characterization through various spectral techniques including UV, IR, 1H and 13C NMR, and mass spectrometry. The compounds are synthesized and characterized to understand their structural and spectral properties, with studies indicating their potential antibacterial activity through molecular docking studies. These compounds' equilibrium geometry, bonding features, and vibrational wave numbers are investigated using density functional theory calculations, highlighting their thermodynamic stability and reactivity in excited states (Shahana & Yardily, 2020).
Cytoprotective Activities
Research into phenyl(thiophen-2-yl)methanone derivatives has shown that certain substitutions on the phenyl ring, such as p-methoxy groups and chlorine atoms, can provide cytoprotective activities against H_2O_2-induced injury in human umbilical vein endothelial cells (HUVECs). This suggests that these compounds could play a role in protecting vascular cells from oxidative stress, with structure-activity relationship studies indicating the importance of substituent type and position on their protective efficacy (Lian, 2014).
Electrochemical and Electrochromic Properties
The synthesis of polymers containing carbazole and phenyl-methanone units, including thiophene derivatives, has been explored for their electrochemical and electrochromic properties. These studies highlight the potential of such compounds in applications like organic light-emitting transistors (OLETs), chemical sensors, and solar cells due to their well-defined oxidation and reduction processes and reasonable optical contrast (Hu et al., 2013).
Antimicrobial Activity
Substituted phenyl(thiophen-2-yl)methanone compounds have been synthesized and tested for their antimicrobial properties. The research into these compounds includes the development of solvent-free microwave-assisted synthesis techniques, suggesting their utility in creating antibacterial and antifungal agents. These compounds' structures were elucidated using IR, 1H and 13C NMR, and mass spectrometry, contributing to the development of new antimicrobial materials (Ashok et al., 2017).
Enzyme Inhibitory Activity and Molecular Docking Analysis
Thiophene-based heterocyclic compounds, including phenyl(thiophen-2-yl)methanone derivatives, have been designed and evaluated for their enzyme inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds exhibit significant inhibitory activity, with molecular docking studies providing insights into their interactions at enzyme active sites. This research underscores the potential of these compounds in developing new therapeutic agents for diseases where enzyme inhibition is a key treatment strategy (Cetin et al., 2021).
Orientations Futures
The future directions for research on “(2-Phenylmorpholino)(thiophen-2-yl)methanone” could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in thiophene derivatives in medicinal chemistry and materials science , this compound could be of interest in these fields. Further studies could also explore its potential biological activities and mechanisms of action.
Mécanisme D'action
Target of Action
Related compounds have shown considerable anti-urease and leishmanicidal potential . The targets could be enzymes or receptors involved in these biological processes.
Mode of Action
It’s known that related compounds can inhibit enzymatic reactions, enhance lipophilicity, and alter cell membrane functions . These effects could be due to the compound’s interaction with its targets, leading to changes in their function.
Biochemical Pathways
Related compounds have been shown to affect various biological pathways, including those involved in urease activity and leishmaniasis . The compound may exert its effects by modulating these pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The compound’s structure suggests that it may have good lipophilicity, which could enhance its absorption and distribution within the body
Result of Action
Related compounds have shown significant inhibitory effects on urease, with ic50 values in the range of 350–805 μM . They also exhibit marked anticancer activities against various cell lines . These effects could be a result of the compound’s action on its targets.
Propriétés
IUPAC Name |
(2-phenylmorpholin-4-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-15(14-7-4-10-19-14)16-8-9-18-13(11-16)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOHGSOENDPDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2817026.png)
![4-(3,4-dichlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2817028.png)
![3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2817029.png)
![N,N-Dimethyl-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-sulfonamide](/img/structure/B2817030.png)


![1-isopropyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817033.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2817036.png)




![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2817044.png)
![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)
